

Spectroscopic Analysis of 2-Chloroethyl 4-fluorophenyl sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloroethyl 4-fluorophenyl sulfone
Cat. No.:	B1349363

[Get Quote](#)

For Immediate Release:

This guide provides a comparative analysis of the spectroscopic properties of **2-Chloroethyl 4-fluorophenyl sulfone**, a key intermediate in various chemical syntheses. The following sections detail its predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, offering a comparison with structurally related compounds. This information is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate compound identification and characterization.

Chemical Structure and Properties

2-Chloroethyl 4-fluorophenyl sulfone is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	33330-46-0
Molecular Formula	C ₈ H ₈ ClFO ₂ S
Molecular Weight	222.66 g/mol
Melting Point	67 °C

Predicted NMR Spectroscopic Data

While specific experimental spectra for **2-Chloroethyl 4-fluorophenyl sulfone** are not readily available in the public domain, its ^1H and ^{13}C NMR spectra can be predicted based on the analysis of structurally analogous compounds. The expected chemical shifts are presented below, offering a valuable reference for researchers.

Table 1: Predicted ^1H and ^{13}C NMR Data for 2-Chloroethyl 4-fluorophenyl sulfone

^1H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H- α (Cl-CH ₂)	3.8 - 4.0	Triplet	~ 6 Hz
H- β (S-CH ₂)	3.4 - 3.6	Triplet	~ 6 Hz
Aromatic Protons	7.9 - 8.1 (ortho to SO ₂)	Multiplet	
	7.2 - 7.4 (ortho to F)	Multiplet	
^{13}C NMR	Predicted Chemical Shift (ppm)		
C- α (Cl-CH ₂)	40 - 45		
C- β (S-CH ₂)	55 - 60		
C (ipso, S-C)	135 - 140		
C (ortho to SO ₂)	128 - 132		
C (ortho to F)	115 - 120 (d, $^1\text{JCF} \approx$ 255 Hz)		
C (ipso, F-C)	160 - 165 (d, $^2\text{JCF} \approx$ 25 Hz)		

Comparative NMR Data of Structurally Similar Compounds

To provide context for the predicted data, the following table summarizes the experimental NMR data for 2-Chloroethyl phenyl sulfone and 2-Chloroethyl p-chlorophenyl sulfone.

Table 2: Experimental NMR Data for Analogous Sulfones

Compound	^1H NMR Chemical Shifts (ppm)	^{13}C NMR Chemical Shifts (ppm)
2-Chloroethyl phenyl sulfone	Aromatic: 7.5-8.0 (m), CH_2SO_2 : 3.5-3.7 (t), CH_2Cl : 3.8-4.0 (t)	Aromatic: 127-134, C-S: 139, CH_2SO_2 : 57.5, CH_2Cl : 41.2
2-Chloroethyl p-chlorophenyl sulfone	Aromatic: 7.5 (d), 7.9 (d), CH_2SO_2 : 3.6 (t), CH_2Cl : 3.9 (t)	Aromatic: 129.5, 129.8, C-Cl: 141.5, C-S: 137.8, CH_2SO_2 : 57.3, CH_2Cl : 41.0

Mass Spectrometry Analysis

The mass spectrum of **2-Chloroethyl 4-fluorophenyl sulfone** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in a distinct isotopic pattern for chlorine-containing fragments (M and $\text{M}+2$ in an approximate 3:1 ratio).

Table 3: Predicted Mass Spectrometry Data for 2-Chloroethyl 4-fluorophenyl sulfone

m/z	Predicted Fragment Ion
222/224	$[\text{M}]^+$ (Molecular Ion)
159	$[\text{M} - \text{CH}_2\text{CH}_2\text{Cl}]^+$
143	$[\text{FC}_6\text{H}_4\text{SO}_2]^+$
95	$[\text{FC}_6\text{H}_4]^+$
63	$[\text{CH}_2\text{CH}_2\text{Cl}]^+$

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for compounds of this class.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of the deuterated solvent.
- Acquisition Parameters (^1H NMR):
 - Pulse Program: Standard single pulse.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- Acquisition Parameters (^{13}C NMR):
 - Pulse Program: Proton-decoupled.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

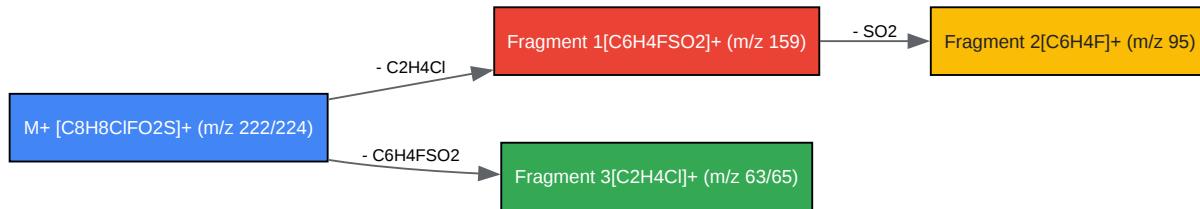
Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- EI-MS Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 200-250 °C.
- ESI-MS Parameters:
 - Solvent: Acetonitrile or methanol with 0.1% formic acid.
 - Capillary Voltage: 3-4 kV.
 - Nebulizer Gas: Nitrogen.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of **2-Chloroethyl 4-fluorophenyl sulfone** in a mass spectrometer is a key identifier. The following diagram illustrates the logical relationship of the expected fragmentation pattern.



[Click to download full resolution via product page](#)

Caption: Predicted fragmentation of **2-Chloroethyl 4-fluorophenyl sulfone**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroethyl 4-fluorophenyl sulfone: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349363#nmr-and-mass-spectrometry-of-2-chloroethyl-4-fluorophenyl-sulfone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com